(3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Overview
Description
(3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one, also known as D-mannono-1,4-lactone, is a chemical compound with the molecular formula C6H10O6. It is a lactone derivative of mannonic acid and is known for its role in various biochemical processes. This compound is a white crystalline solid that is soluble in water and has a molecular weight of 178.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one can be synthesized through the oxidation of D-mannose. The process typically involves the use of oxidizing agents such as bromine water or nitric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective oxidation of D-mannose to mannonic acid, which subsequently cyclizes to form the lactone .
Industrial Production Methods: Industrial production of mannonic acid 1,4-lactone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: (3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce mannonic acid.
Reduction: Reduction reactions can convert it back to D-mannose.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve acidic or basic catalysts.
Major Products Formed:
Oxidation: Mannonic acid.
Reduction: D-mannose.
Substitution: Various substituted lactones depending on the reagents used.
Scientific Research Applications
(3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other organic compounds.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the modulation of metabolic pathways.
Mechanism of Action
(3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one can be compared with other similar compounds such as:
- D-Galactonic acid γ-lactone
- D-Gulonic acid γ-lactone
- L-Gulonic acid γ-lactone
Uniqueness: this compound is unique due to its specific inhibitory action on β-galactosidase and its role in various biochemical pathways. Its structural properties and reactivity also distinguish it from other lactones .
Comparison with Similar Compounds
- D-Galactonic acid γ-lactone
- D-Gulonic acid γ-lactone
- L-Gulonic acid γ-lactone
- L-Mannonic acid γ-lactone
Properties
IUPAC Name |
(3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4+,5?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-ZRMNMSDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C1[C@@H]([C@@H](C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10366-82-2 | |
Record name | Mannonic acid 1,4-lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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